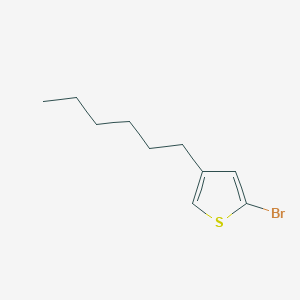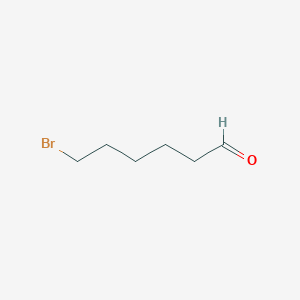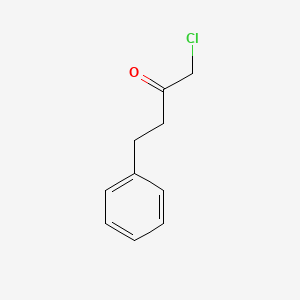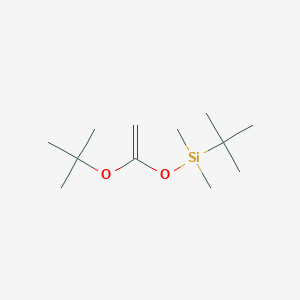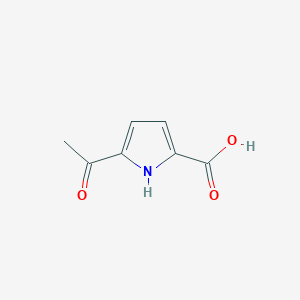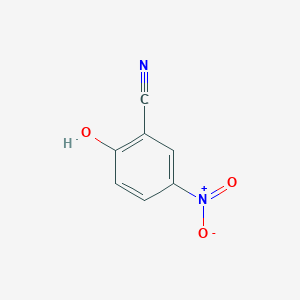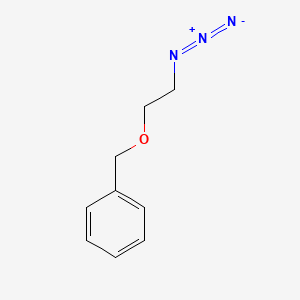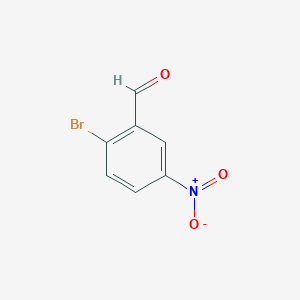
2-Brom-5-nitrobenzaldehyd
Übersicht
Beschreibung
2-Bromo-5-nitrobenzaldehyde (2BNB) is a heterocyclic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless solid, with a molecular formula of C7H4BrNO3, that is readily soluble in organic solvents. 2BNB is often used as a reagent in organic synthesis, and has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
“2-Brom-5-nitrobenzaldehyd” ist eine einzigartige Chemikalie, die in verschiedenen Forschungsanwendungen verwendet wird . Sie wird frühen Entdeckungsforschern als Teil einer Sammlung einzigartiger Chemikalien zur Verfügung gestellt . Die Summenformel dieser Verbindung lautet C7H4BrNO3 und sie hat ein Molekulargewicht von 230,02 .
Synthese von substituierten 2-Brombenzaldehyden
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von substituierten 2-Brombenzaldehyden . Sie wird bei der selektiven ortho-Bromierung von substituierten Benzaldoximen unter Verwendung von Pd-katalysierter C-H-Aktivierung eingesetzt . Diese Anwendung ist im Bereich der organischen Chemie von Bedeutung.
Neurologische Forschung
“this compound” wird auch in der neurologischen Forschung eingesetzt . Sie ist eines der zertifizierten Referenzmaterialien für hochpräzise und zuverlässige Datenanalysen in diesem Bereich .
Materialwissenschaft
Im Bereich der Materialwissenschaften wird diese Verbindung aufgrund ihrer einzigartigen Eigenschaften eingesetzt. Ihre Struktur und chemischen Eigenschaften machen sie für verschiedene Anwendungen in diesem Bereich geeignet .
Chromatographie
“this compound” wird in der Chromatographie eingesetzt, einer Labortechnik zur Trennung von Gemischen . Ihre einzigartigen Eigenschaften machen sie zu einer geeigneten Verbindung für diese Anwendung .
Analytische Standards
Diese Verbindung wird als analytischer Standard in verschiedenen chemischen Analysen verwendet . Analytische Standards sind Stoffe, die zur Kalibrierung von Messungen in der analytischen Chemie verwendet werden .
Safety and Hazards
The safety data sheet for 2-Bromo-5-nitrobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing .
Wirkmechanismus
- The primary target of 2-Bromo-5-nitrobenzaldehyde is likely a specific enzyme or protein within cells. Unfortunately, specific information about its exact target remains limited .
- Finally, the resulting benzylic radical (C6H5CH(·)CH2CH3) reacts with NBS to yield the brominated product:
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
2-Bromo-5-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of neuroprotective agents against oxygen glucose deprivation-induced cell damage . It interacts with cholesteryl ester transfer protein (CETP), inhibiting its activity. This interaction is essential because CETP is involved in the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoprotein particles, which is a critical process in lipid metabolism . By inhibiting CETP, 2-Bromo-5-nitrobenzaldehyde can potentially reduce the risk of atherosclerosis and other cardiovascular diseases.
Cellular Effects
2-Bromo-5-nitrobenzaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to protect neuronal cells from oxygen glucose deprivation-induced damage, which is a model for ischemic stroke . The protective effect is likely due to its ability to modulate signaling pathways that are involved in cell survival and apoptosis. Additionally, 2-Bromo-5-nitrobenzaldehyde may influence the expression of genes related to oxidative stress and inflammation, further contributing to its neuroprotective properties.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-nitrobenzaldehyde involves its interaction with cholesteryl ester transfer protein (CETP), leading to the inhibition of CETP activity . This inhibition is achieved through the binding of 2-Bromo-5-nitrobenzaldehyde to the active site of CETP, preventing the transfer of cholesteryl esters. Additionally, 2-Bromo-5-nitrobenzaldehyde may exert its effects by modulating other biomolecules involved in oxidative stress and inflammation pathways. These interactions can lead to changes in gene expression, promoting cell survival and reducing apoptosis in neuronal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-nitrobenzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 2-Bromo-5-nitrobenzaldehyde may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained protective effects on neuronal cells, but its activity may diminish with prolonged exposure . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s stability and effectiveness.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-nitrobenzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant toxicity . At higher doses, 2-Bromo-5-nitrobenzaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular components and the generation of reactive oxygen species. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
2-Bromo-5-nitrobenzaldehyde is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress . The compound interacts with enzymes such as cholesteryl ester transfer protein (CETP) and other proteins involved in lipid transport and metabolism . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects. Additionally, 2-Bromo-5-nitrobenzaldehyde may affect the activity of enzymes involved in the detoxification of reactive oxygen species, further highlighting its role in modulating oxidative stress pathways.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-nitrobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of 2-Bromo-5-nitrobenzaldehyde can be influenced by factors such as its lipophilicity and the presence of binding proteins that modulate its cellular uptake and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-5-nitrobenzaldehyde is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 2-Bromo-5-nitrobenzaldehyde in these compartments allows it to interact with key biomolecules involved in oxidative stress and lipid metabolism, thereby modulating cellular processes and promoting cell survival.
Eigenschaften
IUPAC Name |
2-bromo-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASZNNBVOTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456658 | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84459-32-5 | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromo-5-nitrobenzaldehyde utilized in the synthesis of dibenzothiazepine analogues?
A1: 2-Bromo-5-nitrobenzaldehyde serves as a crucial starting material for synthesizing dibenzothiazepine analogues containing an imine moiety [, ]. This one-pot synthesis involves an S-arylation reaction with 2-aminophenyl disulfides followed by intramolecular cyclization. The presence of the nitro group and the bromine atom in 2-bromo-5-nitrobenzaldehyde allows for further modifications and derivatizations of the resulting dibenzothiazepine analogues.
Q2: What are the advantages of using 2-bromo-5-nitrobenzaldehyde in this specific synthetic approach?
A2: The use of 2-bromo-5-nitrobenzaldehyde offers several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

